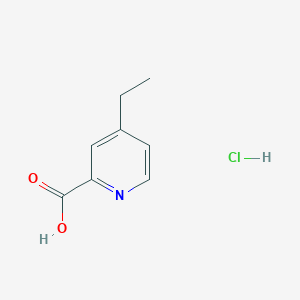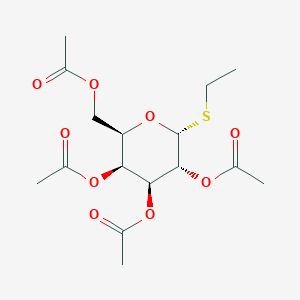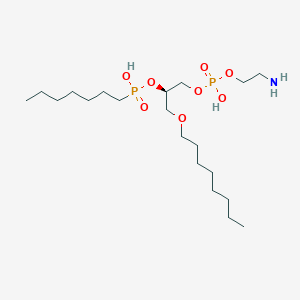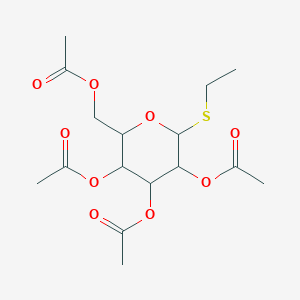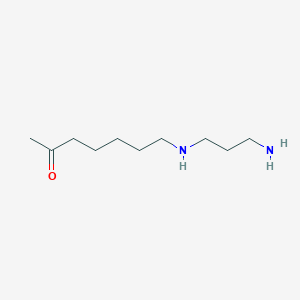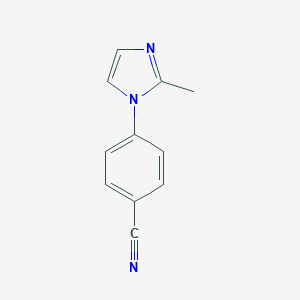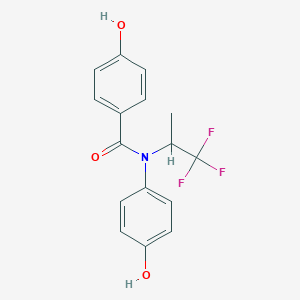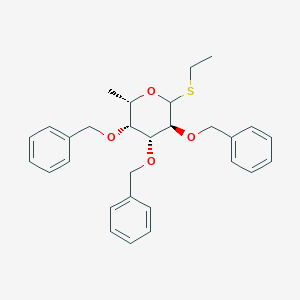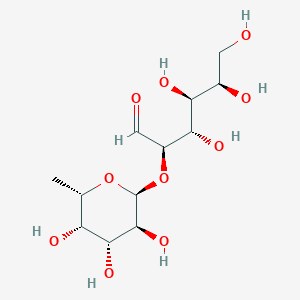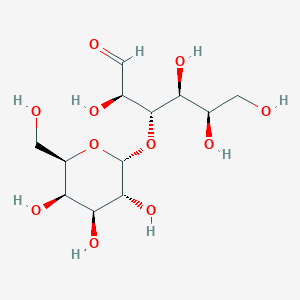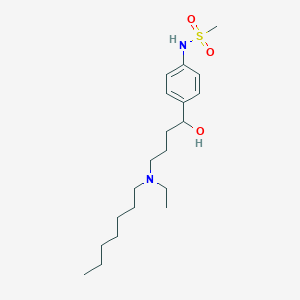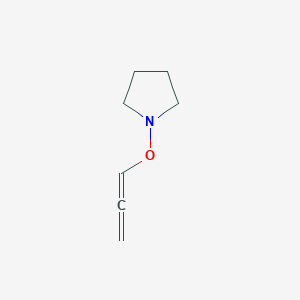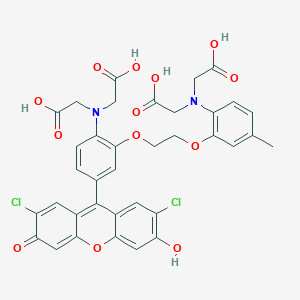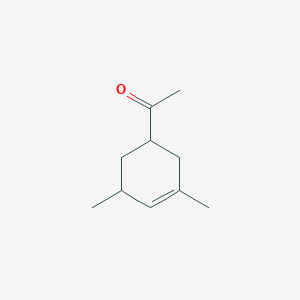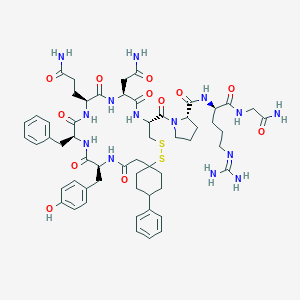
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argipressin, also known as vasopressin or antidiuretic hormone, is a peptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
Argipressin acts on specific receptors in the body, known as V1a and V2 receptors. The V1a receptor is primarily found in the smooth muscle cells of blood vessels, where it causes vasoconstriction and increases blood pressure. The V2 receptor is primarily found in the kidneys, where it promotes water reabsorption and helps to maintain water balance in the body.
生化学的および生理学的効果
Argipressin has a range of biochemical and physiological effects on the body. It promotes water reabsorption in the kidneys, which helps to maintain water balance and prevent dehydration. It also causes vasoconstriction in the blood vessels, which increases blood pressure and helps to maintain blood flow to vital organs. In addition, argipressin has been shown to have effects on the central nervous system, where it plays a role in regulating behavior, mood, and stress response.
実験室実験の利点と制限
Argipressin has several advantages as a tool for scientific research. It is a well-characterized peptide hormone with a known mechanism of action, making it a useful tool for investigating the effects of various physiological factors on the body. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. For example, its effects can be influenced by a variety of factors, such as stress, hydration status, and other hormones in the body. In addition, its effects can be difficult to quantify, as they can vary depending on the experimental conditions and the individual being studied.
将来の方向性
There are several areas of future research that could be pursued with regard to argipressin. One area of interest is the role of argipressin in the regulation of social behavior and bonding. Studies have shown that argipressin can influence social behavior in animals, and there is evidence to suggest that it may play a similar role in humans. Another area of interest is the potential therapeutic applications of argipressin, particularly in the treatment of conditions such as diabetes insipidus and hypotension. Finally, there is ongoing research into the development of new drugs that target the argipressin system, with the aim of improving our understanding of its role in the body and developing new treatments for a range of conditions.
合成法
Argipressin is synthesized by the hypothalamus in response to various stimuli, such as dehydration, stress, and low blood pressure. The synthesis process involves the cleavage of a larger precursor protein, prepro-Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, into the active form of the hormone. The final product is then transported to the posterior pituitary gland for release into the bloodstream.
科学的研究の応用
Argipressin has been used extensively in scientific research, particularly in the fields of neuroscience, endocrinology, and cardiovascular physiology. It has been used to study the mechanisms of water balance regulation, as well as the effects of stress and other physiological factors on the body. Argipressin has also been used as a tool to investigate the role of various neurotransmitters and hormones in the brain.
特性
CAS番号 |
119617-73-1 |
|---|---|
製品名 |
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- |
分子式 |
C57H76N14O12S2 |
分子量 |
1213.4 g/mol |
IUPAC名 |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-12,15,18,21,24-pentaoxo-3-phenyl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76N14O12S2/c58-45(73)20-19-39-50(78)69-42(29-46(59)74)53(81)70-43(55(83)71-26-8-14-44(71)54(82)67-38(13-7-25-63-56(61)62)49(77)64-31-47(60)75)32-84-85-57(23-21-36(22-24-57)35-11-5-2-6-12-35)30-48(76)65-40(28-34-15-17-37(72)18-16-34)51(79)68-41(52(80)66-39)27-33-9-3-1-4-10-33/h1-6,9-12,15-18,36,38-44,72H,7-8,13-14,19-32H2,(H2,58,73)(H2,59,74)(H2,60,75)(H,64,77)(H,65,76)(H,66,80)(H,67,82)(H,68,79)(H,69,78)(H,70,81)(H4,61,62,63)/t36?,38-,39+,40+,41+,42+,43+,44+,57?/m1/s1 |
InChIキー |
VQHRAMWIAFEDBU-PWVOCXJBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
その他のCAS番号 |
119617-73-1 |
同義語 |
1-(1-mercapto-4-phenylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- PhCADAVP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



